Conotoxin GI

In Vivo Pharmacology Neuromuscular Junction Comparative Potency

Neuromuscular junction research requires an antagonist capable of discriminating α/δ from α/γ subunit interfaces-generic α-conotoxins lack this precision. α-Conotoxin GI (CAS 76862-65-2) provides >10,000-fold selectivity for the α/δ site, enabling unambiguous pharmacological dissection. • >10,000-fold α/δ over α/γ selectivity-unmatched by α-Conotoxin SI or ImI • ~2.5× more potent than α-Conotoxin MI in vivo, reducing systemic exposure • Validated alanine-scanning SAR map supports rational peptidomimetic design • Synthetic, ≥95% HPLC purity; lyophilized powder; shipped with cold chain; COA included

Molecular Formula C55H80N20O18S4
Molecular Weight 1437.6 g/mol
CAS No. 76862-65-2
Cat. No. B013377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConotoxin GI
CAS76862-65-2
Synonymsalpha-conotoxin GI
conotoxin GI
conotoxin GI, reduced
Molecular FormulaC55H80N20O18S4
Molecular Weight1437.6 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCN=C(N)N)CC3=CN=CN3)CC4=CC(=CC=C4)O)CO)C(=O)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C55H80N20O18S4/c1-25-44(83)72-36-21-95-97-22-37(73-45(84)29(56)9-10-42(80)81)52(91)74-38(51(90)69-33(16-40(57)78)54(93)75-12-4-8-39(75)53(92)65-25)23-96-94-20-35(43(58)82)71-50(89)34(19-76)70-48(87)31(14-26-5-2-6-28(77)13-26)67-49(88)32(15-27-17-61-24-64-27)68-47(86)30(7-3-11-62-55(59)60)66-41(79)18-63-46(36)85/h2,5-6,13,17,24-25,29-39,76-77H,3-4,7-12,14-16,18-23,56H2,1H3,(H2,57,78)(H2,58,82)(H,61,64)(H,63,85)(H,65,92)(H,66,79)(H,67,88)(H,68,86)(H,69,90)(H,70,87)(H,71,89)(H,72,83)(H,73,84)(H,74,91)(H,80,81)(H4,59,60,62)/t25-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1
InChIKeyHWYLVHOPQMLNRJ-NAKBKFBQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilized solidPurity rate: > 95 %AA sequence: Glu-Cys2-Cys3-Asn-Pro-Ala-Cys7-Gly-Arg-His-Tyr-Ser-Cys13-NH2Disulfide bonds: Cys2-Cys7, Cys3-Cys13Length (aa): 13

Conotoxin GI: Muscle-Type nAChR Reference Standard


Conotoxin GI (CAS 76862-65-2), also known as α-Conotoxin GI, is a 13-residue peptidic neurotoxin (Sequence: ECCNPACGRHYSC-NH2) originally isolated from the venom of the marine cone snail Conus geographus [1]. It belongs to the α-conotoxin family and acts as a competitive antagonist with high affinity for muscle-type nicotinic acetylcholine receptors (nAChRs) [2]. Unlike many other α-conotoxins that target neuronal receptor subtypes, α-Conotoxin GI is distinguished by its primary selectivity for the neuromuscular junction, making it a crucial molecular tool for dissecting muscle receptor pharmacology [3].

Primary Target Muscle-type nAChR antagonist
Binding Profile α/δ subunit interface selectivity
Research Context Neuromuscular junction pharmacology
Differentiation Distinct from neuronal α-conotoxins

Conotoxin GI: Risks of Using Other α-Conotoxins


Generic substitution of Conotoxin GI with other α-conotoxins (e.g., α-Conotoxin MI, SI, or ImI) is not scientifically valid due to profound differences in receptor subtype and binding-site selectivity. While many α-conotoxins share a conserved cysteine framework, minor variations in their loop sequences dictate their primary target [1]. For instance, α-Conotoxin ImI is a potent antagonist of neuronal α7 nAChRs, and α-Conotoxin GIC exhibits over 100,000-fold selectivity for the neuronal α3β2 subtype [2]. In contrast, α-Conotoxin GI and its close analog MI are among the few α-conotoxins that potently and selectively target the muscle-type nAChR at the neuromuscular junction, with GI displaying unique, quantifiable selectivity for the α/δ subunit interface over the α/γ interface that is not consistently observed in its analogs [3].

Target Compound
α-Conotoxin GI
Muscle nAChR antagonist, α/δ-preferring
vs
Potential Substitute
α-Conotoxin GIC
Neuronal α3β2 antagonist, minimal muscle cross-reactivity
Receptor-class mismatch – GIC inactive at neuromuscular junction
Target Compound
α-Conotoxin GI
Arg9-mediated α/δ selectivity
vs
Potential Substitute
α-Conotoxin SI
Non-selective across α/γ and α/δ sites
Selectivity loss – SI cannot differentiate agonist binding sites

Conotoxin GI: Evidence vs. MI, SI, and GIC


Greater In Vivo Potency Than MI

In a direct head-to-head comparison in anesthetized cats, Conotoxin GI demonstrated quantifiably greater potency than the close analog α-Conotoxin MI. Both compounds produced neuromuscular blockade, but GI was determined to be approximately 2.5 times more potent than MI in this in vivo model [1].

In Vivo Potency
Head-to-head
~2.5× higher potency than MI in anesthetized cat model
Reported potency difference supports dose-range studies for neuromuscular blockade models.
Assessment performed at 20–80 µg/kg; cross-model validation may be needed.
In Vivo Pharmacology Neuromuscular Junction Comparative Potency

α/δ Site Selectivity Advantage over SI

α-Conotoxins can bind to two distinct agonist sites on the muscle-type nAChR: the α/γ and α/δ subunit interfaces. While Conotoxin GI exhibits a >10,000-fold higher affinity for the α/δ site on mouse muscle-derived BC3H-1 receptors, its analog α-Conotoxin SI does not distinguish between the two sites on Torpedo receptors and shows a significantly lower affinity for the α/δ site on mammalian receptors [1]. The specificity of GI is directly attributed to the Arg9 residue, a feature absent in SI [2].

Binding Site Selectivity
Direct comparison
GI: >10,000-fold α/δ over α/γ site affinity; SI: non-selective binding
Site selectivity enables α/δ-specific pharmacology; non-selective analogs cannot resolve agonist sites.
Based on BC3H-1 and Torpedo receptor assays; attributed to Arg9 residue.
Receptor Pharmacology Binding Site Selectivity nAChR

Target Receptor Class: Muscle vs. Neuronal

The selection of an α-conotoxin depends critically on the target receptor class. Conotoxin GI is a potent antagonist of the muscle-type nAChR [1]. In stark contrast, α-Conotoxin GIC is a highly selective antagonist of the neuronal α3β2 nAChR subtype, with an IC50 of ~1.1 nM, and it exhibits over 100,000-fold selectivity for this neuronal subtype over the muscle subtype [2]. This fundamental difference defines their distinct experimental utility.

Receptor Class Specificity
Class-level
GI: muscle nAChR antagonist; GIC: neuronal α3β2 antagonist (~1.1 nM, >100,000-fold selectivity over muscle)
Receptor class defines experimental utility; neuronal conotoxins lack muscle-receptor activity.
Functional substitution across receptor classes not supported.
Receptor Subtype Selectivity Neuromuscular Junction CNS Research

Conotoxin GI: Research & Procurement Applications


Muscle nAChR Agonist Site Dissection

Conotoxin GI's unique >10,000-fold selectivity for the α/δ subunit interface over the α/γ interface makes it an essential reagent for studies aiming to differentiate the functional and pharmacological roles of these two agonist sites on the muscle nicotinic receptor. Its use allows researchers to selectively block the α/δ site to isolate and study α/γ-mediated responses, a level of precision not achievable with non-selective antagonists like α-Conotoxin SI [1].

In Vivo Selective Neuromuscular Blockade

In in vivo models (e.g., anesthetized cat or rat), Conotoxin GI provides a robust and selective neuromuscular blockade without the confounding cardiovascular or autonomic effects seen with other agents. Its quantifiably higher potency compared to the analog α-Conotoxin MI (~2.5-fold) allows for effective blockade at lower doses, minimizing systemic exposure and potential off-target interactions [2]. This specificity is critical for studies isolating the role of neuromuscular transmission in complex physiological processes.

Lead Scaffold for Muscle Relaxant Development

α-Conotoxin GI serves as a validated lead compound for drug discovery programs targeting muscle nAChRs. Its well-characterized structure-activity relationship (SAR), as detailed by alanine-scanning mutagenesis [3], provides a clear map for rational design of novel, non-peptidic muscle relaxants or more stable peptidomimetics. Recent work has successfully developed triazole-bridged peptidomimetics of GI that retain potent receptor blockade while demonstrating a ten-fold improvement in plasma stability, showcasing the compound's value as a template [4].

Application
Selection Property
Validation Focus
Muscle nAChR agonist site dissection
α/δ subunit interface binding selectivity
Site-specific pharmacology and functional differentiation
Neuromuscular blockade model studies
Muscle-type nAChR antagonist profile
Dose-dependent neuromuscular transmission blockade
nAChR ligand scaffold research
Defined pharmacophore and SAR
Rational design of receptor probes and stability optimization

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